molecular formula C25H17ClN4O5 B11200678 methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Cat. No.: B11200678
M. Wt: 488.9 g/mol
InChI Key: JDUSMATUHSYLQA-UHFFFAOYSA-N
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Description

Methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that features a quinazoline core, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a nitrile oxide under mild conditions.

    Quinazoline Core Construction: The quinazoline core is often synthesized via a cyclization reaction involving an anthranilic acid derivative and an isocyanate.

    Final Coupling: The oxadiazole and quinazoline intermediates are coupled together using a suitable linker, such as a benzoate ester, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the study of enzyme mechanisms and protein interactions.

Industry

    Polymer Science: Utilized in the creation of polymers with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with metal ions, while the quinazoline core can bind to protein active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate
  • Methyl 2-(1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate

Uniqueness

The presence of the chlorophenyl group in methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate imparts unique electronic properties, making it distinct from its fluorinated or brominated analogs. This can influence its reactivity and interactions with biological targets.

Biological Activity

Methyl 2-(1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoate is a complex organic compound that belongs to the class of oxadiazoles and quinazolines. The biological activity of this compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN5O4. Its structure features multiple functional groups that contribute to its biological properties.

Structural Features

FeatureDescription
Molecular Weight425.88 g/mol
Functional GroupsOxadiazole, Quinazoline
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, a study by Nicolaides et al. (1998) highlighted that certain oxadiazole derivatives possess anti-inflammatory and antimicrobial effects against bacteria such as Staphylococcus aureus . The presence of the 4-chlorophenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes.

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing quinazoline and oxadiazole moieties. A notable study demonstrated that quinazoline derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The incorporation of the oxadiazole ring in this compound may further enhance its anticancer efficacy through multiple mechanisms, including apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings can inhibit specific enzymes involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity that can protect normal cells from oxidative stress.

Study 1: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of oxadiazole derivatives, this compound was tested against various bacterial strains. The results indicated a significant inhibitory effect against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

A study assessing the cytotoxic effects of this compound on human breast cancer cell lines revealed an IC50 value of 15 µM after 48 hours of treatment. This suggests potent anticancer activity that warrants further investigation into its mechanism .

Properties

Molecular Formula

C25H17ClN4O5

Molecular Weight

488.9 g/mol

IUPAC Name

methyl 2-[1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C25H17ClN4O5/c1-34-24(32)18-7-3-5-9-20(18)30-23(31)17-6-2-4-8-19(17)29(25(30)33)14-21-27-22(28-35-21)15-10-12-16(26)13-11-15/h2-13H,14H2,1H3

InChI Key

JDUSMATUHSYLQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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